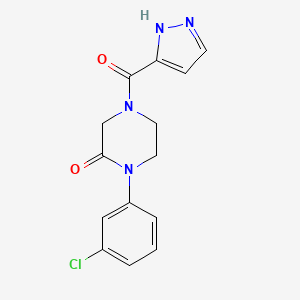

5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromo-3-methoxysalicylaldehyde with various agents, leading to the formation of Schiff bases. For example, Schiff bases have been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide and 4-aminoantipyrine, respectively (Mei-An Zhu & X. Qiu, 2011). These methods highlight a foundational approach to synthesizing structurally related compounds, which could be adapted for the synthesis of 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

Molecular Structure Analysis

The crystal structures of compounds related to this compound showcase interesting features. For instance, a study detailed the crystal structure of Schiff bases derived from 5-methoxysalicylaldehyde, highlighting their stabilization by N-H...O and O-H...O hydrogen bonds as well as π...π interactions (Q. Zong & J. Y. Wu, 2013). These structural insights are essential for understanding the molecular architecture and potential intermolecular interactions of our compound of interest.

Chemical Reactions and Properties

The chemical reactivity and properties of this compound can be inferred from related studies. For example, the reaction of similar indole derivatives with various reagents leads to a range of products, indicating the compound's potential versatility in chemical transformations (Y. Hirokawa, T. Horikawa, & S. Kato, 2000). These reactions underscore the compound's functional group reactivity and its application in synthesizing a wide array of derivatives.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

A zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base, closely related to the structure of interest, demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. This compound exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. These characteristics suggest that similar structures, including 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, could be explored for their efficacy as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Compounds derived from or structurally similar to this compound, such as bromophenols isolated from the marine red alga Rhodomela confervoides, have demonstrated potent antioxidant activities. These natural antioxidants can scavenge free radicals more effectively than some commercial antioxidants, suggesting potential applications in food preservation and pharmaceuticals to mitigate oxidative stress (Li, Li, Gloer, & Wang, 2011).

Crystal Structure Analysis

The crystal structures of compounds structurally related to the query compound, such as aroylhydrazones derived from 5-methoxysalicylaldehyde, provide insights into their molecular interactions, including hydrogen bonding and π...π interactions. Such studies can inform the design of new materials or drugs with desired physical and chemical properties (Zong & Wu, 2013).

Enzyme Inhibition for Therapeutic Applications

Novel bromophenols, including those structurally similar to this compound, have been studied for their carbonic anhydrase inhibitory properties. Some compounds in this category showed promising activities, suggesting potential applications in developing therapies for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).

Synthesis and Structural Elucidation

Research on mixed-ligand Cu(II) Schiff base complexes, including those derived from compounds structurally related to the query molecule, highlights their potential as catalysts in organic synthesis. The structural elucidation of such complexes contributes to our understanding of their catalytic mechanisms and can lead to the development of more efficient catalysts for synthesizing a wide range of organic compounds (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

Propiedades

IUPAC Name |

(3Z)-5-bromo-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-21-11-3-5-15(19)9(6-11)7-13-12-8-10(17)2-4-14(12)18-16(13)20/h2-8,19H,1H3,(H,18,20)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYQNCONASJADR-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=C2C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)